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Compound of Interest

Compound Name: alpha,beta-Trehalose

Cat. No.: B3145908 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

α,β-Trehalose is a non-reducing disaccharide composed of two α-glucose units linked by an

α,α-1,1 glycosidic bond. It serves as a crucial energy source and a protective agent against

various environmental stresses such as dehydration and extreme temperatures in a wide range

of organisms. In the pharmaceutical industry, trehalose is widely used as a stabilizer for

proteins, monoclonal antibodies, and other biologics. Accurate quantification of trehalose is

therefore essential for research, process development, and quality control. High-Performance

Liquid Chromatography (HPLC) is a robust and widely adopted technique for the determination

of trehalose. This document provides detailed protocols and application data for its

quantification using various HPLC methods.

Overview of HPLC Methods for Trehalose Analysis
Several HPLC-based methods are suitable for trehalose quantification, each with distinct

advantages. The choice of method often depends on the sample matrix, required sensitivity,

and available instrumentation.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This

is a common and straightforward method for quantifying sugars. The RID detector measures
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the change in the refractive index of the mobile phase as the analyte elutes from the column.

It is a universal detector for carbohydrates but is less sensitive than other methods and can

be susceptible to baseline drift with temperature fluctuations.[1] This method is ideal for

samples with trehalose concentrations in the millimolar (mM) range.[2]

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase

chromatography that uses a polar stationary phase and a mobile phase with a high

concentration of an organic solvent mixed with a small amount of aqueous solvent.[3][4] This

technique is well-suited for retaining and separating highly polar compounds like trehalose.

[4] HILIC can be coupled with various detectors, including RID, Evaporative Light Scattering

Detector (ELSD), or Mass Spectrometry (MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive

and specific method for trehalose quantification.[2] It separates trehalose from other

components chromatographically before detecting it based on its unique mass-to-charge

ratio. LC-MS/MS can achieve limits of detection in the nanomolar (nM) range, making it

optimal for biological samples with low trehalose concentrations.[2]

Experimental Protocols
Method 1: Quantification of Trehalose using HPLC with
Refractive Index Detection (HPLC-RID)
This protocol provides a widely used method for trehalose quantification in purified samples

and formulations.

1. Principle Trehalose is separated from other carbohydrates on a carbohydrate-specific

column using an isocratic mobile phase of acetonitrile and water. The eluted trehalose is

detected by a Refractive Index Detector (RID), and its concentration is determined by

comparing the peak area to that of a known standard calibration curve.

2. Apparatus and Materials

HPLC System: Agilent 1100/1200 series or equivalent, equipped with a degasser, quaternary

or binary pump, autosampler, and column compartment.[2]

Detector: Agilent 1260 Infinity series Refractive Index Detector (RID) or equivalent.[2]
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Column: Waters High-Performance Carbohydrate Column (4.6 x 250 mm, 4 µm) or Shodex

SUGAR KS-801.[2][5]

Reagents: HPLC-grade acetonitrile, HPLC-grade water, α,β-Trehalose dihydrate standard.

3. Preparation of Solutions

Mobile Phase: Prepare a mixture of HPLC-grade water and acetonitrile. A common ratio is

23:77 (v/v) water:acetonitrile.[6] Degas the mobile phase for at least 20 minutes before use.

Standard Stock Solution (e.g., 100 mM): Accurately weigh the required amount of α,β-

trehalose dihydrate and dissolve it in HPLC-grade water in a volumetric flask.

Calibration Standards (1 mM - 100 mM): Prepare a series of calibration standards by

performing serial dilutions of the stock solution with HPLC-grade water.[2][6] The

concentration range should bracket the expected concentration of the samples.

Sample Preparation: Dissolve the sample containing trehalose in HPLC-grade water to

achieve a concentration within the calibration range. Filter the sample through a 0.45 µm

syringe filter before injection.[7]

4. Chromatographic Conditions
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Parameter Setting Reference

Column

Waters High-Performance

Carbohydrate Column (4.6 x

250 mm, 4 µm)

[2]

Mobile Phase
Isocratic: 77% Acetonitrile,

23% Water
[2][6]

Flow Rate 1.0 mL/min [2]

Column Temperature 35 °C [2]

Detector
Refractive Index Detector

(RID)
[2]

Detector Temp. 40 °C [8]

Injection Volume 50 µL [2]

Run Time 30-40 minutes [2][6]

5. Procedure

System Equilibration: Install the column and purge the system with the mobile phase. Allow

the system to equilibrate at the specified flow rate until a stable baseline is achieved. This

may take several hours for the RID detector.[8]

Calibration Curve: Inject the prepared calibration standards in triplicate, from the lowest to

the highest concentration.

Sample Analysis: Inject the prepared samples. It is recommended to run a standard

periodically to check for system stability.

Data Analysis: Integrate the peak area corresponding to the retention time of trehalose.

Construct a linear calibration curve by plotting the average peak area against the

concentration of the standards. Determine the concentration of trehalose in the samples

using the regression equation from the calibration curve.
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Method 2: Quantification of Trehalose using HILIC with
ELSD/RID
This protocol is suitable for separating trehalose from other excipients, including isomers like

sucrose, in pharmaceutical formulations.

1. Principle Trehalose and other sugars are separated on a zwitterionic HILIC column. The

polar analytes are retained on the polar stationary phase and are eluted using a gradient of

decreasing organic solvent. This method provides excellent separation for highly polar

compounds.

2. Apparatus and Materials

HPLC System: Equipped with a degasser, pump, autosampler, and column oven.

Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).

Column: Poroshell 120 HILIC-Z (e.g., 2.1 x 100 mm, 2.7 µm).[1]

Reagents: HPLC-grade acetonitrile, HPLC-grade water, Ammonium Acetate.

3. Preparation of Solutions

Mobile Phase A: HPLC-grade water.

Mobile Phase B: HPLC-grade acetonitrile.

Standard and Sample Preparation: Prepare standards and samples as described in Method

1, using water as the diluent.

4. Chromatographic Conditions
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Parameter Setting Reference

Column Poroshell 120 HILIC-Z Column [1]

Mobile Phase
Gradient elution (specific

gradient to be optimized)
[1]

Flow Rate ~0.5 - 1.0 mL/min

Column Temperature 30-40 °C

Detector

ELSD (Drift Tube: 50°C,

Nebulizer: 30°C, Gas: 1.6

SLM) or RID

Injection Volume 5-20 µL

5. Procedure & Data Analysis Follow the general procedure outlined in Method 1. The gradient

elution will need to be optimized to achieve the best separation for the specific sample matrix.

Data analysis is performed similarly by constructing a calibration curve. For ELSD, a

logarithmic transformation of both concentration and peak area may be required to achieve

linearity.[1]

Data Presentation
Quantitative data from various studies are summarized below for easy comparison.

Table 1: Comparison of HPLC Method Performance for Trehalose Quantification

Parameter HPLC-RID LC-MS/MS Reference

Limit of Detection
(LOD)

0.6 mM 22 nM [2]

Limit of Quantification

(LOQ)
2.2 mM 28 nM [2]

Dynamic Range 2.2 - 100 mM 0.03 - 100 µM [2]

| Linearity | Linear | Polynomial |[2] |
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Table 2: Example Chromatographic Conditions for Trehalose Analysis

Method HPLC-RID[2] HPLC-RID[7] HPLC-RID[8]

Column
Waters
Carbohydrate

SugarPAK1 (Not specified)

Mobile Phase
77%

Acetonitrile/Water
Water Water

Flow Rate 1.0 mL/min 0.4 mL/min 0.35 mL/min

Column Temp. 35 °C (Not specified) 65 °C

| Detector Temp. | (Not specified) | (Not specified) | 40 °C |

Table 3: Example Retention Times for Disaccharide Separation using HPLC-RID

Chromatographic Conditions: Waters High-Performance Carbohydrate Column (4.6 x 250 mm),

Mobile Phase: 16:84 Water/Acetonitrile, Flow Rate: 1.4 mL/min, Column Temp: 35 °C.[6]

Disaccharide Retention Time (minutes)

Sucrose 19.3

Maltose 25.5

Lactose 30.0

Trehalose 33.2

Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for

method selection.
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Caption: General experimental workflow for the quantification of trehalose using HPLC.
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Caption: Decision tree for selecting an appropriate HPLC method for trehalose analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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